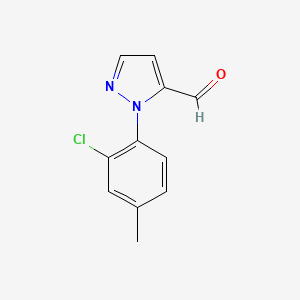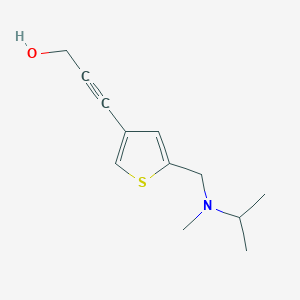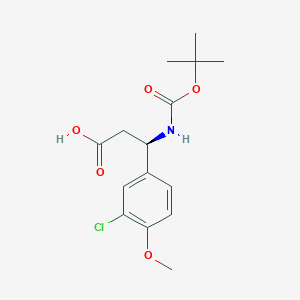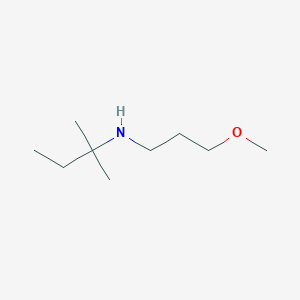
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both fluorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-fluorophenol with iodine and a suitable carbonyl source under controlled conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes or receptors, leading to inhibition or activation of their activity. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one
- 7-Fluoro-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one
- 7-Fluoro-6-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
Compared to similar compounds, 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both fluorine and iodine atoms. This combination can lead to distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions. The iodine atom, in particular, can participate in unique halogen bonding interactions, which can be advantageous in drug design and materials science.
Eigenschaften
Molekularformel |
C7H3FINO2 |
|---|---|
Molekulargewicht |
279.01 g/mol |
IUPAC-Name |
7-fluoro-6-iodo-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3FINO2/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,(H,10,11) |
InChI-Schlüssel |
DQOOJJDELWYGPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=O)O2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)




![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)


